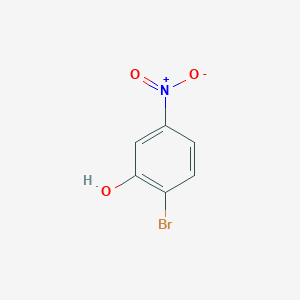

2-Bromo-5-nitrophenol

Description

Contemporary Relevance of Halogenated Nitrophenols in Chemical Research

Halogenated nitrophenols are a class of organic compounds that are of significant interest in various fields of chemical research. nih.gov Their widespread use in industries such as agriculture, pharmaceuticals, and dye manufacturing has led to their presence in the environment, prompting studies into their biodegradation and environmental impact. nih.govcdc.gov The presence of both a halogen and a nitro group on the aromatic ring influences their chemical reactivity and biological activity. nih.gov

These compounds serve as versatile intermediates in organic synthesis. chemimpex.comscience.gov The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for certain reactions, while also influencing the acidity of the phenolic hydroxyl group. chemshuttle.commdpi.com This makes them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com Research in this area focuses on developing new synthetic methodologies and understanding the reaction mechanisms involving these compounds. ontosight.ai

Overview of Scholarly Investigations Pertaining to Substituted Phenolic Compounds

Substituted phenolic compounds are a broad class of molecules that have been the subject of extensive scholarly investigation due to their diverse chemical properties and wide range of applications. mdpi.comscienceopen.com The nature and position of the substituents on the phenolic ring dramatically influence the compound's reactivity, acidity, and biological activity. mdpi.com

Research in this area encompasses a wide array of topics. Kinetic studies often focus on the oxidation and degradation of substituted phenols, which is relevant to environmental chemistry and industrial processes. mdpi.comacs.org The antioxidant properties of many phenolic compounds have also been a major area of research, with computational and experimental studies aiming to understand the structure-activity relationships that govern their radical-scavenging abilities. scienceopen.com Furthermore, the synthesis of novel substituted phenolic compounds and their use as building blocks in the creation of more complex molecules remains a vibrant area of organic chemistry research. acs.orgum.es

Delimitation and Specific Research Focus on 2-Bromo-5-nitrophenol

This article will specifically focus on the chemical compound this compound. The primary objective is to provide a detailed overview of its chemical properties, synthesis, and its role as an intermediate in organic synthesis. The discussion will be confined to its chemical characteristics and applications in a research context, without delving into dosage, administration, or safety profiles.

This compound, with its distinct substitution pattern, serves as a key intermediate for creating more complex molecules. Its reactivity is governed by the interplay of the hydroxyl, bromo, and nitro functional groups. The article will explore how these groups influence its chemical behavior and its utility in various synthetic transformations.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and physical characteristics.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 52427-05-1 nih.gov |

| Molecular Formula | C₆H₄BrNO₃ nih.gov |

| Molecular Weight | 218.00 g/mol nih.govsigmaaldrich.com |

| Melting Point | 118-119 °C |

| Boiling Point | 279 °C |

| Density | 1.881 g/cm³ |

| InChI Key | KNJNITQHVLIWBN-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Interactive Data Table: Key Identifiers and Properties

For a more interactive experience, the following table allows for sorting and searching of the key properties of this compound.

Research Findings on this compound

Scientific investigations have revealed that this compound is a valuable precursor in organic synthesis. It can undergo various chemical transformations, including reduction of the nitro group to an amino group, which is a key step in the synthesis of dyes and pharmaceutical intermediates. The presence of the bromine atom allows for further functionalization through substitution reactions.

Studies have explored its reactivity in various reactions. For instance, the nitro group can be reduced to form 2-bromo-5-aminophenol. The phenolic hydroxyl group can undergo reactions such as etherification. The bromine atom, being a good leaving group, can be replaced by other functional groups through nucleophilic aromatic substitution, although this often requires harsh reaction conditions.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJNITQHVLIWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511894 | |

| Record name | 2-Bromo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52427-05-1 | |

| Record name | 2-Bromo-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Preparative Methodologies for 2 Bromo 5 Nitrophenol

Established Reaction Pathways for 2-Bromo-5-nitrophenol Synthesis

The synthesis of this compound is primarily achieved through electrophilic aromatic substitution on a phenol (B47542) derivative. The selection of the starting material and the sequence of the bromination and nitration steps are critical for achieving the desired regiochemistry.

Precursor Reactant Selection and Optimization

Optimization of these reactions typically involves controlling the temperature to minimize the formation of byproducts. For instance, during the nitration of 3-bromophenol (B21344), maintaining the temperature between 0–10°C is crucial. For the bromination of 3-nitrophenol (B1666305), a slightly higher temperature of 40–50°C is employed. The stoichiometry of the reagents is also a key parameter; a slight excess of the electrophilic reagent (e.g., nitric acid or bromine) is generally used to ensure complete conversion of the starting material.

Regioselective Bromination and Nitration Approaches

The regioselectivity of the synthesis is governed by the directing effects of the substituents on the phenol ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the bromine (-Br) atom is a deactivating ortho-, para-director, and the nitro (-NO₂) group is a strongly deactivating meta-director.

Route 1: Nitration of 3-Bromophenol In this pathway, 3-bromophenol is treated with a nitrating mixture, typically nitric acid in concentrated sulfuric acid. The powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence. However, achieving substitution at the C5 position (meta to the hydroxyl group) is challenging and can lead to a mixture of isomers. Despite this, procedures have been adapted where 3-bromophenol is dissolved in concentrated sulfuric acid at low temperatures (0–5°C) followed by the dropwise addition of fuming nitric acid to yield the desired product.

Route 2: Bromination of 3-Nitrophenol An alternative and often more regioselective approach is the bromination of 3-nitrophenol. In this case, the hydroxyl group directs the incoming bromine to the ortho (C2, C6) and para (C4) positions, while the meta-directing nitro group directs to the C5 position. The reaction is typically carried out using bromine in a solvent like acetic acid, which can minimize oxidative side reactions. The presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the electrophilicity of bromine and improve regioselectivity.

Interactive Data Table: Comparison of Established Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Reported Yield | Reported Purity | Primary Challenges |

|---|---|---|---|---|---|

| Nitration of 3-bromophenol | 3-Bromophenol | HNO₃/H₂SO₄, 0–10°C | 65–75% | >90% | Byproduct formation |

| Bromination of 3-nitrophenol | 3-Nitrophenol | Br₂/Acetic Acid, FeBr₃, 40–50°C | 60–70% | 85–90% | Dibromination side reactions |

| Sandmeyer Reaction | 5-Nitroanthranilic acid | 1. NaNO₂/HCl 2. CuBr | 50–55% | >95% | Diazonium intermediate instability |

Novel and Emerging Synthetic Techniques

Research into the synthesis of substituted phenols continues to evolve, with a focus on improving efficiency, selectivity, and sustainability.

Catalytic Systems in the Preparation of this compound

Modern catalytic systems offer promising alternatives to traditional methods. For the regioselective bromination of phenols, various catalysts have been developed. These include lanthanum(III) nitrate (B79036) hexahydrate, which has been shown to be effective for the mono-bromination of phenols with both electron-donating and electron-withdrawing groups at room temperature. researchgate.net Another approach utilizes ZnAl–BrO₃⁻–layered double hydroxides with KBr, which provides an efficient and highly regioselective method for synthesizing bromophenols under mild conditions. mdpi.com For nitration, a system of ammonium (B1175870) nitrate (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄) has been reported for the regiospecific ortho-nitration of various phenols in good to excellent yields. dergipark.org.tr While not all of these systems have been explicitly reported for the synthesis of this compound, they represent the forefront of catalytic strategies that could be adapted for its preparation.

Sustainable and Green Chemistry Methodologies for Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds. Emerging methodologies that align with these principles include microwave-assisted synthesis and flow chemistry. Preliminary studies indicate that microwave irradiation can reduce reaction times for both nitration and bromination steps by 20-30%. Flow chemistry, using microreactor systems, allows for precise temperature control, which is critical in minimizing byproduct formation during exothermic reactions like nitration, potentially leading to purities greater than 95% at a pilot scale.

The use of safer and more environmentally benign reagents is another key aspect of green synthesis. For bromination, replacing elemental bromine with combinations like potassium bromide (KBr) and an oxidizing agent, such as N-benzyl-N,N-dimethylanilinium peroxodisulfate, offers a milder and more selective alternative. shd.org.rs For nitration, using reagents like Bi(NO₃)₃·5H₂O or a combination of NaNO₂ with an ionic liquid like 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride can circumvent the need for harsh mixed acids (H₂SO₄/HNO₃), thereby reducing acidic waste streams. dergipark.org.trsharif.edu

Synthesis of this compound Derivatives and Analogs

The synthetic methodologies for this compound can be adapted to produce a variety of its derivatives and analogs, which are important in pharmaceutical and agrochemical research. pmarketresearch.com

For example, the synthesis of 2-bromo-4-fluoro-5-nitrophenol (B1281876) can be achieved by the hydrolysis of its corresponding methyl carbonate precursor using aqueous sodium hydroxide (B78521). prepchem.com Another derivative, 2-BROMO-5-METHYL-4-NITROPHENOL (B576560) , is synthesized from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene via nucleophilic substitution with sodium hydroxide in dimethyl sulfoxide. chemicalbook.com The synthesis of 5-Bromo-2-methyl-3-nitrophenol follows a sequential pathway involving the nitration of o-cresol, followed by the regioselective bromination of the resulting 2-methyl-3-nitrophenol (B1294317) intermediate. These examples demonstrate the modularity of the synthetic routes, allowing for the introduction of various substituents on the phenol ring to create a library of structurally diverse compounds.

Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound, substituted with an electron-withdrawing nitro group, is activated towards nucleophilic aromatic substitution (SNAr). The bromine atom, being a good leaving group, is the primary site for such reactions. Under basic conditions, the deprotonation of the phenolic hydroxyl group forms a phenoxide ion, which further enhances the ring's reactivity towards nucleophilic attack at the bromine-substituted carbon.

These substitution reactions are versatile, allowing for the introduction of various functionalities. For instance, the bromine atom can be displaced by amines, thiols, or alkoxides. ucl.ac.uk A notable application of this reactivity is in Ullmann-type condensation reactions. These copper-promoted cross-coupling reactions are effective for forming new carbon-oxygen and carbon-nitrogen bonds. wikipedia.org For example, reacting an aryl halide with an alcohol or an amine in the presence of a copper catalyst can yield aryl ethers or aryl amines, respectively. wikipedia.orgresearchgate.net While traditionally requiring high temperatures, modern modifications with soluble copper catalysts supported by ligands have improved the reaction conditions. wikipedia.org The rate of these SNAr reactions is dependent on the concentration of both the aryl halide and the nucleophile, typically following second-order kinetics. libretexts.org

The general scheme for nucleophilic aromatic substitution on this compound is presented below:

Reaction Scheme:

this compound + Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) → 2-(Nucleophile)-5-nitrophenol + HBr

This reactivity is crucial for building complex molecular scaffolds from the relatively simple starting material.

Reduction of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2-bromophenol (B183262). This transformation is a pivotal step in the synthesis of various dyes and pharmaceutical precursors. The reduction can be accomplished using several methods, with a common and efficient approach being the use of a metal in an acidic or neutral medium.

A well-documented procedure involves reacting this compound with iron filings and ammonium chloride in an aqueous ethanol (B145695) solution. ambeed.com This method provides the desired 5-amino-2-bromophenol in good yield. ambeed.com Another established method involves catalytic hydrogenation, using reagents like hydrogen gas with a palladium on carbon (Pd/C) catalyst. The choice of reducing agent can be critical to avoid side reactions, such as debromination. For instance, modified Raney-Ni catalysts have been developed to improve selectivity and reduce the rate of debromination during the hydrogenation of similar bromonitrophenols. google.com

Below is a data table summarizing common reduction conditions for this compound.

| Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

| Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | Water/Ethanol | 80 °C | 5 h | 5-Amino-2-bromophenol | 60% | ambeed.com |

| Hydrogen (H₂), Palladium on Carbon (Pd/C) | Not specified | Not specified | Not specified | 5-Amino-2-bromophenol | - |

This reduction opens up further synthetic possibilities, as the resulting aminophenol can undergo a host of reactions, including diazotization and subsequent coupling or substitution.

Esterification and Etherification of the Hydroxyl Moiety

The phenolic hydroxyl group in this compound is a key site for derivatization through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted to an ester, which can serve as a protecting group or modify the compound's properties. A standard method for this transformation is acetylation using acetic anhydride (B1165640). mdpi.com This reaction can be catalyzed by acids or bases, or in some cases, proceeds under catalyst-free conditions at elevated temperatures. mdpi.com For phenols, the reaction with acetic anhydride is generally efficient.

General Esterification Reaction:

this compound + Acetic Anhydride → 2-Bromo-5-nitrophenyl acetate (B1210297) + Acetic Acid

Etherification: The synthesis of ethers from the phenolic hydroxyl group is another common transformation. The Williamson ether synthesis is a classic and highly versatile method for this purpose. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenol with a strong base (like sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. masterorganicchemistry.com For aryl ether synthesis, the Ullmann condensation provides a route where a phenoxide reacts with an aryl halide in the presence of a copper catalyst. wikipedia.orgresearchgate.net

| Reaction Type | Reagents | Key Features | Product Class |

| Esterification | Acetic Anhydride | Protects or modifies the hydroxyl group. | Aryl Ester |

| Etherification (Williamson) | Alkyl Halide, Strong Base (e.g., NaH) | SN2 reaction, best with primary alkyl halides. | Alkyl Aryl Ether |

| Etherification (Ullmann) | Aryl Halide, Copper Catalyst, Base | Forms diaryl ethers. | Diaryl Ether |

These reactions demonstrate the utility of the hydroxyl group as a handle for introducing a wide variety of organic substituents.

Strategic Introduction of Additional Functional Groups

The aromatic ring of this compound can be further functionalized to introduce additional substituents, thereby creating more complex and specialized molecules. The existing substituents direct the position of any new incoming groups through their electronic and steric effects. For example, the synthesis of derivatives such as 2-bromo-5-methyl-4-nitrophenol has been reported, which involves the introduction of a methyl group onto the aromatic scaffold. chemicalbook.com

Furthermore, additional halogen atoms can be introduced. The synthesis of 2-bromo-4-chloro-5-nitrophenol (B2774993) demonstrates the possibility of incorporating a chlorine atom onto the ring. chemshuttle.com Such poly-halogenated nitroaromatics are valuable precursors in medicinal chemistry and materials science. chemshuttle.com The introduction of these new functional groups often requires multi-step synthetic sequences, carefully considering the directing effects of the substituents present in each intermediate. libretexts.org

The ability to perform these transformations highlights the role of this compound as a versatile building block in the design and synthesis of functional organic molecules.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Nitrophenol

Vibrational Spectroscopy (Infrared and Raman) for Molecular Characterization

The structure of 2-Bromo-5-nitrophenol is defined by a benzene (B151609) ring substituted with a hydroxyl (-OH) group, a bromine (-Br) atom, and a nitro (-NO₂) group. The vibrational spectrum is therefore a composite of the modes associated with these groups and the phenyl ring itself.

Key Vibrational Modes:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically observed as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The broadness is indicative of intermolecular hydrogen bonding in the solid state or concentrated solutions. The in-plane bending (δO-H) and out-of-plane bending (γO-H) vibrations are also expected.

NO₂ Vibrations: The nitro group has strong and distinct vibrational signatures. The asymmetric stretching vibration (νₐₛNO₂) appears as a strong band, typically between 1500 and 1560 cm⁻¹. scialert.net The symmetric stretching vibration (νₛNO₂) is found at a lower frequency, generally in the 1330-1370 cm⁻¹ range. spectroscopyonline.com Additionally, scissoring, wagging, and rocking modes for the NO₂ group are expected at lower wavenumbers. scialert.net

C-Br Vibrations: The carbon-bromine stretching vibration (νC-Br) is typically found in the far-infrared region, usually between 500 and 600 cm⁻¹, due to the heavy mass of the bromine atom.

Aromatic Ring Vibrations: The benzene ring itself contributes multiple bands. C-H stretching vibrations (νC-H) occur above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the ring.

A summary of expected characteristic vibrational frequencies for this compound is presented below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H Stretch | -OH | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | C-H (Aryl) | 3000-3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | -NO₂ | 1500-1560 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1400-1600 | Medium to Weak |

| Symmetric NO₂ Stretch | -NO₂ | 1330-1370 | Strong |

| C-Br Stretch | -Br | 500-600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are standard techniques used to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and neighboring relationships of hydrogen atoms. For this compound, three distinct signals are expected for the aromatic protons, in addition to a signal for the phenolic proton. The electron-withdrawing nature of the nitro and bromo groups deshields the aromatic protons, shifting their signals downfield. The phenolic proton (-OH) is typically a broad singlet and can be highly variable in its chemical shift depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are expected for the aromatic carbons. The carbon atoms directly attached to the electronegative oxygen, bromine, and nitro groups are significantly deshielded.

Reported NMR data for this compound dissolved in deuterated chloroform (B151607) (CDCl₃) confirms this structural assessment. ambeed.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.85 | s (singlet) | Ar-H |

| ¹H | 7.62-7.70 | m (multiplet) | Ar-H (2 protons) |

| ¹H | 5.88 | s (singlet) | -OH |

| ¹³C | 152.97 | - | C-OH |

| ¹³C | 148.49 | - | C-NO₂ |

| ¹³C | 132.62 | - | Ar-CH |

| ¹³C | 117.44 | - | Ar-CH |

| ¹³C | 116.43 | - | Ar-CH |

| ¹³C | 111.20 | - | C-Br |

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. For this compound (C₆H₄BrNO₃), the calculated monoisotopic mass is 216.93746 Da. nih.gov HRMS can confirm this value with high accuracy, validating the molecular formula.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for the molecular ion peak (M⁺), which appears as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. miamioh.edu

The fragmentation pattern under electron ionization (EI) provides further structural evidence. Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group or parts of it. For this compound, the following fragmentation patterns are anticipated:

Loss of NO₂: A fragment corresponding to [M - NO₂]⁺ (loss of 46 Da).

Loss of NO: A fragment corresponding to [M - NO]⁺ (loss of 30 Da).

Loss of Br: A fragment corresponding to [M - Br]⁺ (loss of 79 or 81 Da).

Loss of HBr: A fragment corresponding to [M - HBr]⁺.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₄BrNO₃ | Elemental Composition. nih.gov |

| Molecular Weight | 218.01 g/mol | Average molecular mass. nih.gov |

| Exact Mass | 216.93746 Da | Monoisotopic mass for HRMS. nih.gov |

| Isotopic Signature | M⁺ and M+2 peaks in ~1:1 ratio | Confirms the presence of one bromine atom. miamioh.edu |

| Major Fragmentation | Loss of NO₂, NO, Br | Characteristic of nitro-bromo-aromatic compounds. miamioh.edu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific, publicly available crystal structure determination for this compound was not identified in the surveyed literature, analysis of closely related brominated phenol (B47542) derivatives provides a clear indication of the expected results. scispace.com A single-crystal X-ray diffraction experiment on this compound would be expected to reveal:

Molecular Geometry: The planarity of the benzene ring and the precise bond lengths and angles of all substituents. For instance, the C-O, C-N, and C-Br bond lengths would be determined with high precision.

Intermolecular Interactions: The presence and geometry of intermolecular hydrogen bonds involving the phenolic -OH group and the nitro group of an adjacent molecule. These interactions are crucial in defining the crystal packing.

For illustrative purposes, a study on a related compound, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, which was analyzed on a Bruker APEX-II CCD diffractometer, revealed details such as O-H···N intramolecular hydrogen bonds and weak C-H···O intermolecular interactions that influence the crystal packing. scispace.com Similar detailed insights would be expected from a crystallographic analysis of this compound.

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Bond Lengths/Angles | Precise values for all bonds (e.g., C-Br, C-N, C=C) | Confirms covalent structure and reveals electronic effects. |

| Intermolecular Interactions | Details of H-bonding and π-π stacking | Explains solid-state packing and physical properties. |

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Nitrophenol

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netscience.gov DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G** and 6-311++G(d,p), have been employed to analyze the properties of nitrophenol derivatives and related compounds. doi.orgresearchgate.net These studies provide insights into molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.orglibretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.netlibretexts.org The energy gap between the HOMO and LUMO (ΔE) is a significant parameter that reflects the molecule's chemical activity. researchgate.net A smaller energy gap suggests higher reactivity. malayajournal.org

For molecules structurally similar to 2-Bromo-5-nitrophenol, DFT calculations have been used to determine the energies and distributions of these orbitals. For instance, in a related compound, (2-Bromo-5-fluoro-4-nitrophenyl)methanol, the HOMO is localized on the benzene (B151609) ring and the hydroxyl group, with contributions from the nitro group's oxygen atoms. The LUMO, in the same analogue, is primarily dominated by the π* orbitals of the nitro group and the antibonding σ* orbital of the bromine atom. The charge transfer within the molecule is indicated by these orbital distributions. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for Structurally Related Nitrophenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Propolisbenzofuran B | - | - | 3.732 |

| (2-Bromo-5-fluoro-4-nitrophenyl)methanol | - | - | 4.7 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 malayajournal.org |

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the chemical reactivity of a molecule, including electrophilic and nucleophilic attack sites and hydrogen bonding interactions. doi.orgjcsp.org.pk The MEP surface map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. jcsp.org.pkuni-muenchen.de Typically, red and orange regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). jcsp.org.pkresearchgate.net Green areas represent neutral potential. jcsp.org.pk

In nitrophenol derivatives, the negative potential is often localized around the nitro group and the phenolic oxygen, indicating these as likely sites for electrophilic interaction. The positive potential is generally found around the hydrogen atoms. researchgate.net For 2-bromo-3-nitroacetophenone, a related compound, the MEP limits were observed to be ±9.938e × 10−3. doi.org MEP analysis helps in predicting how the molecule will interact with other charged species. uni-muenchen.de

Exploration of Dipole Moments and Polarizability

DFT calculations are commonly used to compute these properties. For instance, for p-nitrophenol, the dipole moment was calculated to be 3.0272 D using the B3LYP/6-311G(d,p) method. In a study on nitrophenol isomers, DFT calculations were found to provide reasonable agreement with experimental dipole moments. researchgate.net The substitution pattern on the benzene ring significantly affects the dipole moment. researchgate.net Similarly, polarizability and hyperpolarizability, which relates to NLO activity, are also calculated to understand the molecule's response to electric fields. scispace.com

Table 2: Calculated Dipole Moment and Polarizability for Related Compounds

| Compound | Method | Dipole Moment (Debye) | Mean Polarizability (ų) |

| p-nitrophenol | B3LYP/6-311G(d,p) | 3.0272 | - |

| 2-bromo-3-nitroacetophenone | DFT/B3LYP | 3.07 doi.org | - |

| (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol | B3LYP/6-311G(d,p) | 2.6339 scispace.com | 34.2373 scispace.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. dergipark.org.trnih.gov These models are crucial in fields like drug discovery and toxicology for screening untested compounds. nih.govacs.org For nitroaromatic compounds, including derivatives of nitrobenzene (B124822), QSAR studies have been conducted to model their toxicity. dergipark.org.trmdpi.com

The development of a QSAR model involves selecting relevant molecular descriptors that quantify the structural features of the molecules. unipi.it These descriptors can be constitutional, topological, or quantum chemical in nature. acs.org For nitrobenzene derivatives, descriptors like hyperpolarizability and the conductor-like screening model (COSMO) area have been used to create QSAR models for toxicity. dergipark.org.tr Multiple Linear Regression (MLR) and other machine learning techniques are then used to establish a mathematical relationship between the descriptors and the observed activity. mdpi.comunipi.it The predictive power of these models is assessed through internal and external validation techniques. nih.gov

Simulation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition states. For reactions involving nitrophenol derivatives, such as reduction of the nitro group or substitution reactions, theoretical simulations can provide valuable insights. DFT calculations can be used to map the potential energy surface of a reaction, locating the transition state structures and calculating the activation energies. escholarship.org

For example, studies on the epoxidation of olefins by peracids have used ab initio methods to determine the potential energy surface and characterize the transition state. acs.org In the context of phenolic compounds, mechanistic studies of oxidative coupling reactions have explored radical intermediates and transition states to understand selectivity. wiley.com While specific simulations for this compound were not found, the general methodologies are well-established for similar chemical systems. escholarship.orgcolorado.edu

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. doi.org For substituted phenols, the orientation of the hydroxyl group and other substituents can significantly impact the molecule's stability and properties. Computational methods, such as molecular mechanics and DFT, are used to determine the most stable conformers by calculating their relative energies. doi.org

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Nitrophenol

Electrophilic Aromatic Substitution Reactions of 2-Bromo-5-nitrophenol

The susceptibility of the this compound ring to further electrophilic aromatic substitution is governed by the combined directing effects and activating or deactivating nature of its existing substituents: the hydroxyl (-OH), bromo (-Br), and nitro (-NO₂) groups.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. byjus.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com

Bromo Group (-Br): The bromine atom is a deactivating substituent but also acts as an ortho, para-director. quora.com

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its electron-withdrawing nature and functions as a meta-director. quora.com

Nucleophilic Aromatic Substitution Mechanisms Involving the Bromine Moiety

The bromine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai The success of this reaction is highly dependent on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound, the nitro group is a strong electron-withdrawing group. Although it is positioned meta to the bromine atom, which is less activating for SNAr than an ortho or para placement, it still enhances the ring's susceptibility to nucleophilic attack compared to an unsubstituted bromophenol. libretexts.org The reaction typically proceeds via an addition-elimination mechanism. libretexts.org

Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion. This deprotonation increases the electron density of the ring, which would typically inhibit nucleophilic attack. However, it can also increase the compound's reactivity toward nucleophilic substitution at the bromine position under specific conditions. The presence of the nitro group is crucial for activating the ring sufficiently for the bromine to be displaced by a strong nucleophile. libretexts.org

Reductive Transformations of the Nitro Group

The nitro group of this compound is readily reduced to an amino group (-NH₂) under various reaction conditions, yielding 5-amino-2-bromophenol (B183262). ambeed.com This transformation is a common and synthetically useful reaction for nitroaromatic compounds. iosrjournals.org The general mechanism for nitroarene reduction, as first proposed by Haber, can proceed through a direct pathway involving nitroso and hydroxylamine (B1172632) intermediates or a condensation pathway involving azoxy and azo species. unimi.it

A variety of reducing agents can accomplish this transformation. A common laboratory method involves the use of iron filings in the presence of an electrolyte like ammonium (B1175870) chloride in a solvent mixture such as ethanol (B145695) and water. ambeed.com

Below is a table summarizing a reported reductive transformation of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | Iron filings (Fe), Ammonium chloride (NH₄Cl), in Ethanol/Water at 80°C for 5 hours | 5-Amino-2-bromophenol | 60% | ambeed.com |

This reduction is a key step in synthesizing more complex molecules, as the resulting aminophenol is a valuable intermediate for pharmaceuticals and dyes.

Oxidative Pathways and Stability Considerations

The stability of this compound is influenced by its substituents and the surrounding chemical environment. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation. nih.gov However, the phenolic hydroxyl group can be susceptible to oxidation. Under certain conditions, the phenol (B47542) group can be oxidized to form a quinone derivative.

Regarding stability, the compound's integrity is pH-dependent. In acidic conditions, protonation of the hydroxyl group can occur, which may promote decomposition. Conversely, in basic conditions, the compound deprotonates to form the more stable phenoxide ion. Photochemical degradation is also a possible pathway; for instance, irradiation of seawater containing phenol has been shown to produce nitrophenols as well as halogenated phenols. nih.gov

Acid-Base Properties and Proton Transfer Mechanisms

This compound is an acidic compound due to the phenolic hydroxyl group. cymitquimica.com The presence of the electron-withdrawing nitro and bromo groups increases the acidity of the phenol compared to phenol itself by stabilizing the corresponding phenoxide anion through delocalization of the negative charge.

The primary acid-base equilibrium involves the transfer of the proton from the hydroxyl group to a base:

C₆H₃(Br)(NO₂)OH + B ⇌ C₆H₃(Br)(NO₂)O⁻ + HB⁺ (where B is a base)

Under basic conditions, the compound readily deprotonates to form the 2-bromo-5-nitrophenoxide ion. This deprotonation is significant as it alters the molecule's electronic properties and, consequently, its reactivity in subsequent reactions, such as nucleophilic substitution. The formation of the phenoxide can be monitored using techniques like UV-Vis spectroscopy, which would show a shift in the maximum absorbance wavelength (λmax).

Catalytic Applications in Organic Transformations

While this compound is primarily utilized as a building block or intermediate in organic synthesis, related nitrophenols have demonstrated utility in catalytic systems. ontosight.ai For example, p-nitrophenol has been used as an activating ligand for molybdenum-based catalyst precursors in alkyne metathesis. orgsyn.org The addition of p-nitrophenol to the molybdenum precursor generated a highly active catalyst capable of facilitating the reaction at room temperature. orgsyn.org This suggests that the electronic properties of the nitrophenoxide ligand are crucial for the catalytic activity. Given its structural similarities, this compound or its corresponding phenoxide could potentially serve a similar role as a ligand or activator in various transition-metal-catalyzed transformations, although specific examples of it being used directly as a catalyst are not prominent. Its primary role remains that of a precursor for more complex molecules with applications in pharmaceuticals and other industries.

Biological Activity and Medicinal Chemistry Research Applications of 2 Bromo 5 Nitrophenol

Antimicrobial Activity Investigations

The structural characteristics of 2-Bromo-5-nitrophenol and its derivatives have prompted extensive investigation into their potential as antimicrobial agents. The combination of the phenol (B47542), bromine, and nitro moieties is believed to contribute to their ability to interfere with microbial growth and survival.

Direct studies on this compound have demonstrated its efficacy against a range of bacterial strains. Its mechanism of action is thought to involve the disruption of bacterial cell membranes, which leads to cell lysis. Research has quantified this activity through the determination of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

One study reported the following MIC values for this compound :

Escherichia coli : 16 µg/mL

Staphylococcus aureus : 32 µg/mL

Pseudomonas aeruginosa : 64 µg/mL

These findings indicate a notable level of antibacterial activity, outperforming some conventional antibiotics in these specific tests.

Further research has focused on synthesizing derivatives of this compound, such as Schiff bases and their metal complexes, to enhance antibacterial potency and broaden the spectrum of activity. researchgate.netscirp.org For instance, Schiff bases derived from bromo-salicylaldehydes have shown activity against various bacteria. scirp.org The complexation of these ligands with metal ions like Copper(II) and Zinc(II) often results in significantly more potent antibacterial effects compared to the free ligands. researchgate.netresearchgate.net For example, certain zinc(II) complexes have shown selective and potent activity against Staphylococcus epidermidis. researchgate.net This enhancement is often attributed to the principles of chelation theory, where the metal complex can more effectively penetrate the bacterial cell wall and interfere with essential cellular processes.

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Escherichia coli | Gram-negative | 16 µg/mL | |

| Staphylococcus aureus | Gram-positive | 32 µg/mL | |

| Pseudomonas aeruginosa | Gram-negative | 64 µg/mL |

The potential of this compound and its derivatives extends to antifungal applications. While direct studies on the parent compound are limited, research on structurally related brominated and nitrated phenols provides insight into its likely efficacy and mechanisms. For example, 2-Bromo-4-nitrophenol has demonstrated significant antifungal properties, particularly against phytopathogens that cause plant diseases. The proposed mechanism of action for these related compounds involves the inhibition of fungal cell membrane integrity and interference with essential metabolic processes required for growth.

Derivatives of this compound, especially Schiff bases and their metal complexes, have been more extensively studied for their antifungal effects. researchgate.netscirp.orgresearchgate.net

A Cu(II) metal complex derived from a related bromo-phenol ligand demonstrated notable antifungal activity at a 75% concentration in one study. researchgate.net

Schiff bases synthesized from 5-chlorosalicylaldehyde (B124248) (a related halogenated phenol) were effective against fungal species like Aspergillus niger and Candida albicans. scirp.org

These findings suggest that the this compound scaffold is a promising foundation for developing new antifungal agents. The inhibitory mechanism likely involves the compound's ability to disrupt cell membrane function or interfere with critical enzyme systems in the fungal cell.

| Derivative Type | Fungal Strain | Activity Noted | Reference |

|---|---|---|---|

| Schiff base of 5-chlorosalicylaldehyde | Aspergillus niger | MIC of 47.7 µg/mL | scirp.org |

| Schiff base of 5-chlorosalicylaldehyde | Candida albicans | Active | scirp.org |

| Cu(II) complex of a bromo-phenol ligand | Not Specified | Effective at 75% concentration | researchgate.net |

Antibacterial Efficacy and Spectrum of Activity

Cytotoxicity and Anticancer Research Potential

The chemical reactivity of this compound has also led to its exploration in the field of oncology, primarily as a structural base for the synthesis of novel cytotoxic agents.

Preliminary investigations have suggested that this compound itself has anticancer potential. However, the majority of research has focused on its derivatives. These modified compounds are tested in vitro against various human cancer cell lines to determine their cytotoxicity, often measured by the IC50 value (the concentration of a drug that is required for 50% inhibition of cell viability).

A significant finding comes from a study on 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, a derivative synthesized using a structure related to this compound. This compound exhibited potent and selective cytotoxicity against the NCI-H292 human lung carcinoma cell line, with an IC50 value of 1.26 µg/mL after 72 hours of incubation. nih.gov Crucially, this compound did not show cytotoxicity towards normal, non-cancerous human peripheral blood mononuclear cells (PBMC), indicating a degree of selectivity for cancer cells. nih.gov Other research into Schiff bases derived from salicylaldehydes has shown high efficacy against pancreatic (CFPAC-1) and cervical (HeLa) cancer cells. d-nb.info

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

|---|---|---|---|---|

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 | Human Lung Carcinoma | 1.26 µg/mL | nih.gov |

| Schiff bases of salicylaldehyde | CFPAC-1 | Human Pancreas Cancer | Highly Effective | d-nb.info |

| Schiff bases of salicylaldehyde | HeLa | Human Cervical Cancer | Highly Effective | d-nb.info |

Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. Research into the derivatives of this compound has begun to uncover these cellular pathways, with a focus on apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

The highly cytotoxic derivative, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, was found to induce apoptosis in NCI-H292 lung cancer cells. nih.gov The evidence for apoptosis included several key cellular events observed after 48 hours of treatment nih.gov:

Externalization of Phosphatidylserine : A key early marker of apoptosis where a lipid "flips" to the outer surface of the cell membrane.

Mitochondrial Depolarization : A disruption of the mitochondrial membrane potential, which is a critical step in the intrinsic apoptotic pathway.

Internucleosomal DNA Fragmentation : The cleavage of DNA between nucleosomes, a hallmark of late-stage apoptosis.

Morphological Alterations : Changes in cell shape consistent with apoptosis.

Furthermore, this derivative was shown to be genotoxic, causing a significant increase in the DNA damage index in the cancer cells, but not in normal cells. nih.gov This selective induction of apoptosis and DNA damage in cancer cells highlights the therapeutic potential of compounds derived from the this compound scaffold.

In Vitro Studies on Cancer Cell Lines

Biochemical Interactions and Enzyme Activity Modulation

The biological effects of this compound and its derivatives are rooted in their interactions with biomolecules, particularly enzymes. The compound's functional groups—the bromine atom, the nitro group, and the phenolic hydroxyl—can participate in various chemical interactions, including hydrogen bonding and electrophilic/nucleophilic reactions, allowing them to bind to and modulate the activity of enzymes and other proteins.

Research has identified several ways in which these compounds can modulate biochemical pathways:

Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This suggests an ability to interfere with the signaling pathways that regulate inflammation.

Modulation of Steroidogenesis : Related nitrophenols have been found to alter the expression of major enzyme genes involved in the synthesis of steroid hormones. nih.gov For example, certain nitrophenols can suppress the expression of enzymes like CYP17, thereby decreasing the production of testosterone (B1683101) and cortisol. nih.gov

Enzyme Inhibition : Schiff base derivatives and their metal complexes have been evaluated as inhibitors of various enzymes. One study found that a Schiff base ligand was a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in neurodegenerative diseases. bohrium.com The same study showed that an iron(II) complex of the ligand was the best inhibitor for glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and drug resistance. bohrium.com Molecular docking studies have helped to visualize how these compounds fit into the active sites of the enzymes, providing a structural basis for their inhibitory activity. bohrium.com

These findings underscore the potential of this compound as a scaffold for designing targeted enzyme inhibitors for a variety of therapeutic applications.

Role as Intermediates in Pharmaceutical Development

This compound is a valuable intermediate in organic synthesis, serving as a foundational building block for more complex molecules in the pharmaceutical industry. Its utility stems from the specific arrangement of the hydroxyl, bromo, and nitro functional groups on the phenol ring, which allows for a variety of chemical transformations. These functional groups provide handles for regioselective reactions, enabling chemists to construct elaborate molecular architectures required for biologically active compounds.

The primary and most significant transformation of this compound in pharmaceutical synthesis is the reduction of the nitro group to an amine. This reaction converts this compound into 2-bromo-5-aminophenol. This resulting aminophenol is a key precursor for various pharmaceutical classes. The o-aminophenol structure is known to be a useful scaffold for building diverse heterocyclic systems and other structures with potential therapeutic applications. google.com

Derivatives of halogenated nitrophenols are instrumental in developing a range of therapeutic agents. For instance, closely related structures like 2-bromo-4-fluoro-5-nitrophenol (B1281876) serve as essential intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs. pmarketresearch.com The broader class of nitroaromatic compounds, including substituted nitrobenzenes, are precursors for a wide array of bioactive molecules. nih.gov The synthesis of phenothiazine (B1677639) derivatives, a class of drugs with antipsychotic properties, can be initiated from halonitrobenzenes. nih.gov Furthermore, the structural motifs found in bromo-nitro-aromatic compounds are utilized in creating potential antibacterial and antifungal agents.

The strategic importance of this compound and its derivatives is highlighted by their role in creating compounds for further biological screening and drug development.

Table 1: Key Synthetic Transformations of this compound in Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagent/Condition | Product | Application of Product |

|---|---|---|---|

| Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C, H₂) | 2-Bromo-5-aminophenol | Precursor for various APIs, synthesis of heterocyclic compounds. google.com |

| Etherification | Alkyl halide, base (e.g., K₂CO₃) | 2-Bromo-5-nitroalkoxybenzene | Intermediate for modifying solubility and electronic properties. |

Applications in Agrochemical Research and Development

In the field of agrochemical research, this compound and related halogenated nitrophenols serve as crucial starting materials for the synthesis of new crop protection agents. nih.govchemimpex.com The presence of the nitro and bromo groups on the aromatic ring makes these compounds versatile precursors for creating a variety of pesticides, including herbicides, insecticides, and fungicides. pmarketresearch.comnih.govsolubilityofthings.com

The development of modern agrochemicals is driven by the need for effective and selective compounds to ensure food security. pmarketresearch.com Nitroaromatic compounds, specifically nitrophenols, are foundational in the production of numerous pesticides. nih.gov For example, nitrophenols are used to synthesize compounds like parathion (B1678463) and fluorodifen. nih.gov The unique chemical reactivity of this compound allows it to be incorporated into more complex molecules designed to target specific biological pathways in weeds, pests, or fungi.

Research into new herbicides has utilized similar structures. For instance, 2-chloro-4-fluoro-5-nitrophenol (B1583476) was used as a starting material to design and synthesize a series of novel 5-acylbarbituric acid derivatives that exhibited promising herbicidal activity. acs.org This demonstrates the strategic approach of using a substituted nitrophenol core to build new agrochemically active molecules. The integration of such intermediates into new formulations is a key aspect of developing efficient and sustainable crop protection products. pmarketresearch.com

Table 2: Application of Nitrophenol Derivatives in Agrochemical Synthesis

| Agrochemical Class | Example Precursor | Resulting Compound Type | Reference |

|---|---|---|---|

| Herbicides | 2-Chloro-4-fluoro-5-nitrophenol | 5-Acylbarbituric acid derivatives | acs.org |

| Insecticides/Fungicides | Nitrophenols | Parathion, Dinoseb | nih.gov |

Environmental Fate and Bioremediation Studies of 2 Bromo 5 Nitrophenol

Microbial Degradation Pathways and Mechanisms

The microbial breakdown of nitrophenols and their halogenated derivatives is a key process in their environmental detoxification. researchgate.netdntb.gov.ua Bacteria, in particular, have demonstrated a remarkable ability to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy. researchgate.netnih.gov The presence of both a nitro group and a halogen atom on the aromatic ring makes these compounds generally resistant to degradation. doi.orgresearchgate.net

Numerous microorganisms capable of degrading halogenated nitrophenols have been isolated from contaminated environments. researchgate.net Genera such as Cupriavidus, Rhodococcus, Arthrobacter, Bacillus, Ralstonia, and Burkholderia have been identified as key players in the breakdown of these pollutants. researchgate.netacs.org

For instance, Cupriavidus sp. strain CNP-8 has been shown to degrade various halogenated nitrophenols, including 2,6-dibromo-4-nitrophenol (B181593) (a compound structurally related to 2-bromo-5-nitrophenol). doi.orgresearchgate.net This strain can utilize the compound as a sole source of carbon, nitrogen, and energy. doi.orgresearchgate.net Similarly, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, can mineralize 2-chloro-4-nitrophenol, demonstrating the potential of this genus for bioremediation. acs.org

Table 1: Examples of Microorganisms Involved in Halogenated Nitrophenol Degradation

| Microorganism Strain | Degraded Compound(s) | Isolation Source |

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol, 2-chloro-5-nitrophenol (B15424) | Pesticide-contaminated soil researchgate.net |

| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol, 4-nitrophenol | Pesticide-contaminated soil acs.org |

| Arthrobacter sp. | Pentachlorophenol | Not specified science.gov |

| Ralstonia eutropha JMP134 | 2-chloro-5-nitrophenol | Not specified nih.gov |

The initial steps in the microbial degradation of halogenated nitrophenols often involve the removal of the halogen and nitro groups, catalyzed by specific enzymes. wur.nlnih.gov These enzymatic processes, known as dehalogenation and denitration, are critical for detoxifying the compounds and initiating their breakdown. doi.orgwur.nl

Flavoprotein monooxygenases are a key class of enzymes involved in these initial attacks. wur.nl For example, in the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8, a FADH2-dependent monooxygenase (HnpA) in conjunction with a flavin reductase (HnpB) catalyzes the sequential removal of the nitro group and a bromine atom. doi.org This process leads to the formation of intermediates like 6-bromohydroxyquinol. doi.org

Similarly, reductive processes can also initiate degradation. In the case of 2-chloro-5-nitrophenol degradation by Ralstonia eutropha JMP134, the nitro group is first reduced to a hydroxylamino group, which is then rearranged and subsequently dehalogenated. nih.gov

The mechanisms of enzymatic dehalogenation can vary and include:

Oxidative dehalogenation: Where an oxygenase incorporates an oxygen atom into the aromatic ring, leading to the spontaneous elimination of the halogen.

Reductive dehalogenation: The halogen is removed and replaced by a hydrogen atom. science.govnih.gov

Hydrolytic dehalogenation: The halogen is replaced by a hydroxyl group from water. nih.gov

The isolation of potent microbial strains and the understanding of their degradative pathways pave the way for developing effective bioremediation strategies for environments contaminated with halogenated nitrophenols. doi.orgresearchgate.net Bioremediation is considered a cost-effective and environmentally friendly approach for pollution cleanup. doi.org

One promising strategy is bioaugmentation , which involves introducing specific microbial strains or consortia with known degradative capabilities into a contaminated site. acs.org Laboratory-scale soil microcosm studies with Rhodococcus imtechensis RKJ300 have demonstrated its ability to degrade a mixture of nitrophenols, indicating its potential for in situ bioremediation. acs.org

Another approach is the use of bioreactors , where contaminated water or soil can be treated under controlled conditions. Immobilized cell techniques, where the degrading microorganisms are attached to a solid support, can enhance the efficiency and stability of the bioremediation process. researchgate.net While significant progress has been made, further research is needed to translate these laboratory successes into large-scale, practical applications for the decontamination of sites polluted with compounds like this compound. researchgate.net

Elucidation of Enzymatic Dehalogenation and Denitration Processes

Photolytic and Hydrolytic Degradation in Aquatic Systems

In aquatic environments, photolysis (degradation by light) and hydrolysis (reaction with water) are significant abiotic processes that can contribute to the transformation of nitrophenols. cdc.gov The rate and importance of these processes depend on factors such as water chemistry, depth, and the presence of other substances. cdc.govresearchgate.net

Photolysis can occur through two main pathways:

Direct photolysis: Where the chemical itself absorbs light energy, leading to its breakdown. researchgate.net

Indirect or sensitized photolysis: Where other substances in the water, such as dissolved organic matter (DOM), absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the target compound. researchgate.net

Studies on nitrophenols have shown that both direct and indirect photolysis can be important. cdc.govresearchgate.net The presence of DOM can sometimes enhance the degradation rate through sensitization, but it can also decrease the rate of direct photolysis by absorbing light that would have otherwise been available to the pollutant. researchgate.net The half-life of nitrophenols in fresh water due to photolysis can range from one to eight days. cdc.gov

Environmental Monitoring and Occurrence in Natural Matrices

Monitoring data for specific halogenated nitrophenols like this compound in the environment is limited. cdc.gov However, studies on nitrophenols in general indicate that they can be found in various environmental compartments, including air, water, and soil. cdc.gov

Releases into the environment primarily stem from industrial manufacturing and processing, as well as from vehicle exhaust. cdc.gov Nitrophenols have been detected in rainwater, indicating their potential for atmospheric transport and deposition into aquatic and terrestrial ecosystems. cdc.gov For example, the average concentration of 2-nitrophenol (B165410) in rainwater in one study was 0.059 µg/L. cdc.gov Given its classification as very toxic to aquatic life, the presence of this compound, even at low concentrations, is a cause for concern. nih.gov

Adsorption and Leaching Behavior in Soil and Sediment

The behavior of this compound in soil and sediment is governed by adsorption and leaching processes, which determine its mobility and bioavailability. iaea.orgmdpi.com

Adsorption refers to the binding of the chemical to soil particles. The extent of adsorption depends on the properties of both the chemical (e.g., its polarity and charge) and the soil (e.g., organic matter content, clay content, and pH). mdpi.com Compounds with higher adsorption affinity are less mobile and less likely to leach into groundwater. lancs.ac.uk The interaction of polar compounds with soil can be complex, involving mechanisms like cation exchange. mdpi.com

Leaching is the process by which the chemical is transported downwards through the soil profile with percolating water. mdpi.com This process can lead to the contamination of groundwater resources. The potential for leaching is inversely related to the compound's adsorption to soil particles.

Advanced Material Science and Industrial Utility of 2 Bromo 5 Nitrophenol As a Building Block

Precursor in Polymer Chemistry Research and Synthesis

In the field of polymer science, 2-Bromo-5-nitrophenol serves as a critical building block for creating high-performance polymers with specialized characteristics. Its utility stems from the ability to transform its functional groups into reactive sites for polymerization.

A key synthetic pathway involves the reduction of the nitro group (-NO₂) to an amine group (-NH₂), converting this compound into 2-bromo-5-aminophenol. This resulting diamine-like precursor, possessing both an amino and a hydroxyl group, can be employed in polycondensation reactions. For instance, it can react with dicarboxylic acids or their derivatives to form aromatic polyamides or poly(amide-ether)s. Research on structurally similar monomers, such as those containing trifluoromethyl groups, has demonstrated the synthesis of wholly aromatic polyamides that are soluble and transparent, desirable properties for advanced optical films and coatings. mdpi.com The synthesis route for these polymers often begins with a dinitro compound which is then reduced to a diamine monomer before polymerization, a strategy directly applicable to this compound. mdpi.com

Furthermore, the presence of the bromine atom offers another route for polymerization through "click chemistry," specifically via thiol-bromo substitution reactions. This method allows for the step-growth polymerization of bifunctional monomers to create fluorinated polymers with precisely controlled properties. researchgate.net The combination of the phenol (B47542), bromo, and reducible nitro groups makes this compound a versatile precursor for a variety of polymer architectures, from heat-resistant aramids to specialized fluoropolymers.

Intermediate in Dye Chemistry and Pigment Development

This compound is a significant intermediate in the synthesis of a wide array of dyes and pigments. Its primary role is as a precursor to 2-bromo-5-aminophenol, which is a crucial component in the production of azo dyes.

Azo dyes, which constitute the largest class of synthetic colorants, are formed through a two-step process:

Diazotization : The amino group of 2-bromo-5-aminophenol is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This converts the amine into a highly reactive diazonium salt.

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.

The specific coupler used determines the final color and properties of the dye. Studies on related aminophenols and bromoanilines show that they can be used to create a variety of colors. core.ac.ukresearchgate.netscialert.net For example, disazo dyes, which contain two azo (-N=N-) groups, can be synthesized to absorb light in the near-infrared region, making them useful for specialized applications beyond simple coloration. core.ac.uk The substituents on both the diazonium salt precursor (from this compound) and the coupling component influence the dye's final shade, lightfastness, and affinity for different fibers, such as polyester. core.ac.ukjocpr.com

The versatility of this process allows for the creation of a diverse palette of dyes suitable for textiles and other industrial materials.

Development of Novel Functional Materials with Tailored Properties

The unique electronic and structural characteristics of this compound make it a valuable precursor for the development of novel functional materials, particularly in the realm of organic electronics. By modifying its structure, researchers can synthesize molecules with tailored optical and electronic properties.

Derivatives of nitrophenols are instrumental in creating materials for advanced applications:

Organic Semiconductors and Light-Emitting Diodes (OLEDs) : Structurally related compounds, such as 2-Bromo-5-nitrobenzo[d]oxazole, are used in the development of organic semiconductors. Similarly, precursors like 2-bromo-5-fluorobenzonitrile (B41413) are used to synthesize Thermally Activated Delayed Fluorescence (TADF) dyes, which are highly efficient emitters in OLED devices. ossila.com The synthetic pathways used for these materials, which often involve nucleophilic substitution and cross-coupling reactions, are directly applicable to this compound and its derivatives.

Controlling Electronic Properties : The electron-withdrawing nitro group and the versatile bromine atom allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material. This control is critical for designing efficient charge-transporting and light-emitting organic materials.

The ability to use this compound as a scaffold enables the construction of complex molecules with properties engineered for specific functions, from improved charge mobility in transistors to high quantum efficiency in next-generation displays.

Reagent in Advanced Analytical Chemistry Methodologies

While direct applications are still emerging, the chemical structure of this compound makes it a strong candidate for development as a reagent in advanced analytical methodologies, especially for colorimetric and electrochemical sensing.

The principle often relies on the nitrophenol moiety, which can produce a colored compound upon reaction. This is seen in several related compounds:

Colorimetric Substrates : Many nitrophenyl derivatives, such as 4-Nitrophenyl palmitate, serve as chromogenic substrates for enzyme assays. The enzymatic cleavage of the ester bond releases 4-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically to measure enzyme activity. medchemexpress.com

Chelating Agents and Indicators : Pyridylazo compounds, which can be synthesized from precursors like 2-bromo-5-aminophenol, are well-known chelating agents that form colored complexes with metal ions. For example, 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is used for the colorimetric determination of cadmium. spectrumchemical.com

Chemical Probes : A related compound, 2-Hydroxy-5-nitrobenzyl bromide (Koshland's Reagent), is a well-established reagent used to specifically modify and quantify tryptophan residues in proteins, aiding in biochemical studies. nih.gov

Future Directions and Unexplored Research Avenues for 2 Bromo 5 Nitrophenol

Design and Synthesis of Highly Potent and Selective Derivatives

The inherent reactivity of 2-bromo-5-nitrophenol makes it an excellent starting material for the synthesis of a wide array of derivatives with potentially enhanced biological or chemical properties. The presence of three distinct functional groups—hydroxyl, nitro, and bromo—on the aromatic ring allows for a variety of chemical modifications.

Future research could focus on the following areas:

Targeted Biological Activity: The nitro group can be reduced to an amino group, a common transformation in the synthesis of pharmaceutical intermediates. For instance, the reduction of nitrophenols is a key step in producing aminophenols, which are precursors for various dyes and drugs. Research has demonstrated the synthesis of nitro-substituted pyrazole (B372694) derivatives from nitrophenols, with some compounds showing binding affinity to estrogen receptors. mdpi.com Similarly, 3-nitrophenol (B1666305) derivatives have been explored as potential cognition enhancers. researchgate.net Following these examples, derivatives of this compound could be synthesized and screened for a range of biological activities, including as enzyme inhibitors or receptor ligands. acs.org

Fine-tuning of Physicochemical Properties: The bromine atom can be replaced through nucleophilic substitution reactions, allowing for the introduction of various other functional groups. This, combined with modifications of the hydroxyl and nitro groups, would enable the fine-tuning of properties such as solubility, lipophilicity, and electronic characteristics. This is crucial for optimizing the performance of the resulting molecules in specific applications, such as drug delivery or materials science.

Development of Novel Synthetic Methodologies: Exploring novel and efficient synthetic routes to derivatives of this compound is another important research avenue. This could involve the use of modern synthetic techniques like microwave-assisted synthesis or flow chemistry to improve reaction times, yields, and purity. For example, research into the synthesis of benzimidazole (B57391) derivatives has utilized microwave conditions for cyclocondensation reactions. researchgate.net

Integration into Catalytic Cycles for Complex Organic Transformations

The phenolic and bromo-substituted nature of this compound suggests its potential utility in various catalytic processes, either as a ligand, a substrate, or a catalyst precursor.

Key research directions include:

Ligand Development for Transition Metal Catalysis: The hydroxyl group can act as a coordinating site for metal ions, making this compound a candidate for modification into a ligand for transition metal catalysts. The electronic properties of the aromatic ring, influenced by the nitro and bromo groups, could modulate the catalytic activity and selectivity of the metal center. Research has shown that phenols can be used in ruthenium-catalyzed C-H functionalization reactions. rsc.orgd-nb.info

Substrate for Cross-Coupling Reactions: The bromine atom makes this compound a suitable substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors. For instance, dual catalysis systems combining metal catalysis with photoredox catalysis have been used for the olefination of phenols. beilstein-journals.org

Organocatalysis: The phenolic proton is acidic and can be involved in hydrogen bonding, suggesting that derivatives of this compound could be designed to act as organocatalysts. For example, Brønsted acid catalysis has been employed for the regioselective alkylation of phenols. rsc.org

Exploration of Photoreactivity and Photoinduced Processes

Nitrophenolic compounds are known to exhibit interesting photochemical properties, and this compound is no exception. pnas.org The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the excited-state dynamics of the molecule.

Future research in this area could involve:

Photodegradation Studies: Investigating the photolysis of this compound under various conditions (e.g., different wavelengths of light, presence of photosensitizers) could reveal its environmental fate and potential for use in photoremoval technologies. iwaponline.com Studies on other nitrophenols have shown that they can undergo photodegradation, with the rate influenced by the number and position of nitro groups. iwaponline.com

Photoinduced Electron Transfer (PET) and Energy Transfer: The electronic structure of this compound suggests that it could participate in photoinduced electron transfer or energy transfer processes. These processes are fundamental to many areas of chemistry and biology, including solar energy conversion and photodynamic therapy. Research on p-nitrophenol has provided evidence for intermolecular proton transfer in the excited state. tandfonline.com

Synthesis of Photoresponsive Materials: Incorporating this compound into polymers or other materials could lead to the development of photoresponsive systems. The photochemical reactions of the nitrophenol moiety could be used to alter the properties of the material, such as its color, shape, or solubility, in response to light.

Advanced Environmental Remediation Technologies and Sensor Development

The chemical properties of this compound make it relevant to the development of technologies for environmental monitoring and remediation.

Potential research avenues include: